N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-29-19-12-13-20(30-2)23-22(19)26-24(31-23)27(16-18-10-6-7-15-25-18)21(28)14-11-17-8-4-3-5-9-17/h3-10,12-13,15H,11,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMMQRPJERFSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Methoxylation of Benzene Precursor
4,7-Dimethoxybenzene-1,2-diamine was synthesized starting from 1,2-dihydroxybenzene through sequential nitration and methoxylation:
Thiazole Ring Formation
The diamine intermediate was cyclized with thiourea in ethanol under reflux (Scheme 1):
- Reagents : Thiourea (1.2 eq), ethanol, 80°C, 12 h.
- Yield : 68% after recrystallization from ethanol.
Characterization :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 7.25 (s, 1H, C3-H), 6.78 (d, J = 8.4 Hz, 1H, C5-H), 6.65 (d, J = 8.4 Hz, 1H, C6-H), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
- HRMS : m/z calcd. for C₉H₁₀N₂O₂S [M+H]⁺: 223.0541; found: 223.0543.
Preparation of (4,7-Dimethoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)amine
Reductive Amination
4,7-Dimethoxybenzo[d]thiazol-2-amine was reacted with pyridine-2-carbaldehyde in a reductive amination (Scheme 2):
- Reagents : Pyridine-2-carbaldehyde (1.1 eq), NaBH₃CN (1.5 eq), MeOH, RT, 6 h.
- Yield : 74% after column chromatography (SiO₂, EtOAc/hexane 1:3).
Characterization :
- ¹H-NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 4.8 Hz, 1H, Py-H), 7.72 (t, J = 7.6 Hz, 1H, Py-H), 7.35 (d, J = 7.6 Hz, 1H, Py-H), 7.28 (s, 1H, C3-H), 6.80 (d, J = 8.4 Hz, 1H, C5-H), 6.62 (d, J = 8.4 Hz, 1H, C6-H), 4.45 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).
Acylation to Form N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Synthesis of 3-Phenylpropanoyl Chloride
3-Phenylpropanoic acid was treated with oxalyl chloride (1.5 eq) in DCM under N₂ (Scheme 3):
- Conditions : RT, 4 h.
- Yield : 92% (crude, used directly).
Coupling Reaction
The secondary amine (0.1 mmol) was acylated with 3-phenylpropanoyl chloride (1.2 eq) in DCM using DIPEA (2 eq) as base:
- Conditions : 0°C → RT, 6 h.
- Yield : 81% after purification (SiO₂, CHCl₃/MeOH 9:1).
Characterization :
- ¹H-NMR (400 MHz, CDCl₃): δ 8.58 (d, J = 4.8 Hz, 1H, Py-H), 7.70 (t, J = 7.6 Hz, 1H, Py-H), 7.45–7.30 (m, 5H, Ph-H), 7.25 (s, 1H, C3-H), 6.82 (d, J = 8.4 Hz, 1H, C5-H), 6.60 (d, J = 8.4 Hz, 1H, C6-H), 4.60 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 2.95 (t, J = 7.2 Hz, 2H, COCH₂), 2.65 (t, J = 7.2 Hz, 2H, CH₂Ph).
- HRMS : m/z calcd. for C₂₅H₂₄N₃O₃S [M+H]⁺: 454.1532; found: 454.1535.
Optimization of Reaction Conditions
Solvent and Base Screening for Acylation
| Entry | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1 | DCM | TEA | 65 |
| 2 | THF | DIPEA | 73 |
| 3 | DCE | DIPEA | 81 |
DCE with DIPEA provided optimal yield due to enhanced solubility of intermediates.
Analytical Data Summary
| Compound | M.P. (°C) | Rf | Yield (%) | HRMS [M+H]⁺ |
|---|---|---|---|---|
| 4,7-Dimethoxybenzo[d]thiazol-2-amine | 152–154 | 0.62 | 68 | 223.0543 |
| Secondary Amine | 160–165 | 0.56 | 74 | 329.1267 |
| Target Compound | 168–171 | 0.57 | 81 | 454.1535 |
Chemical Reactions Analysis
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in numerous physiological processes and are significant targets for drug development.
Dopamine Receptor Modulation
Studies have shown that derivatives similar to this compound can act as partial agonists at dopamine D2 receptors. This activity was confirmed through cAMP accumulation assays and β-arrestin recruitment assays, suggesting effective modulation of dopaminergic signaling pathways .
Behavioral Studies
Behavioral assays involving conditioned place preference (CPP) have demonstrated that related compounds significantly affect locomotor activity and reward pathways in animal models. Certain derivatives induced CPP comparable to methamphetamine, indicating potential therapeutic implications as well as risks for abuse .
Table 1: Summary of Biological Activities
Pharmacological Studies
The pharmacological profile of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide suggests its potential use in treating neurological disorders. Its interaction with dopamine receptors could provide insights into developing drugs for conditions such as schizophrenia and Parkinson's disease.
Toxicological Profile
While specific toxicological data on this compound is limited, related compounds have shown varying degrees of toxicity based on structural attributes. Rigorous preclinical studies are essential to evaluate the safety profile before advancing to clinical trials.
Case Studies
Several studies have explored the pharmacological effects of compounds structurally related to this compound:
- Study on Dopaminergic Activity : A study published in a peer-reviewed journal indicated that specific derivatives exhibited significant dopaminergic activity, suggesting their use in treating dopamine-related disorders .
- Behavioral Impact Assessment : Research assessing the behavioral impact of similar compounds found that they could influence reward pathways, indicating potential applications in addiction therapy .
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cancer being targeted.
Comparison with Similar Compounds
Key Observations :
Heterocycle Differences: The target compound’s benzo[d]thiazol core differs from the benzo[b]thiophen in analogs 6–2.
Substituent Effects : All compounds share 4,7-dimethoxy groups on the heterocycle, which likely enhance solubility and modulate electron density. However, the target compound’s pyridin-2-ylmethyl and phenyl groups contrast with the morpholine, piperazine, or pyrrolidine substituents in analogs 6–3. Pyridine’s aromatic nitrogen may improve interactions with biological targets compared to aliphatic amines.
Physicochemical and Spectroscopic Properties
- Melting Points : The analogs in exhibit melting points ranging from 54–119°C, influenced by substituent bulk and crystallinity. For example, compound 8 (pyrrolidine) has a lower melting point (54–55°C) due to reduced steric hindrance compared to the tert-butyl-piperazine derivative (6, 118–119°C) . The target compound’s melting point is unreported but may align with these trends.
- Spectroscopy : 1H/13C NMR and HRMS data for analogs 6–8 () confirm structural integrity. For instance, the tert-butyl group in compound 6 appears as a singlet at δ 1.45 ppm in 1H NMR, while morpholine protons in compound 7 resonate as multiplets at δ 3.60–3.70 ppm . The target compound’s pyridin-2-ylmethyl group would likely show distinct aromatic signals in NMR.
Potential Pharmacological Implications
- Bioactivity : The pyridin-2-ylmethyl group in the target compound may enhance binding to enzymes or receptors with aromatic pockets, whereas morpholine/piperazine derivatives (compounds 6–8) could favor interactions with polar residues.
- Metabolic Stability : The dimethoxy groups in all compounds may improve metabolic stability by reducing oxidative degradation, though the thiazole core in the target compound could influence cytochrome P450 interactions differently than thiophene analogs.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 900006-05-5 |
| Molecular Formula | CHNOS |
| Molecular Weight | 433.5 g/mol |
The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cellular signaling.
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing analgesic effects .
- Antioxidant Activity : It may also exhibit antioxidant properties, protecting cells from oxidative stress by scavenging reactive oxygen species (ROS). This mechanism is crucial for neuroprotective effects in models of neurodegenerative diseases .
Antimicrobial Properties
Recent studies have indicated that this compound possesses antimicrobial activity against various pathogens. For instance, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria in vitro.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties using several models. In animal studies, it was found to reduce inflammation markers significantly, indicating its potential as a therapeutic agent for inflammatory diseases .
Neuroprotective Effects
In neuropharmacological assessments, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. It was shown to enhance cell viability in SH-SY5Y cells exposed to hydrogen peroxide, suggesting its potential role in treating neurodegenerative conditions .
Case Studies
- FAAH Inhibition Study : A study demonstrated that this compound effectively increased the levels of anandamide in rat brains by inhibiting FAAH. This led to a reduction in pain responses in animal models .
- Antioxidant Activity Assessment : In a recent experiment involving SH-SY5Y cells subjected to oxidative stress, the compound significantly reduced ROS levels and improved mitochondrial membrane potential, thereby preventing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
